Lipophilicity and Permeability vs. Melatonin
The target compound exhibits a computed LogP of 2.84–3.08, which places it in a more lipophilic regime than melatonin (LogP ≈ 1.15–1.65). Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) contains a primary amide and an ethyl linker between the indole C3 and the acetamide nitrogen, resulting in lower lipophilicity and a tPSA of approximately 54 Ų. The benzodioxole methylene substitution in the target compound increases LogP by roughly 1.2–1.9 log units while expanding tPSA to 61.7–100.75 Ų, shifting the compound into a distinct physicochemical space that may favor passive blood-brain barrier penetration while retaining hydrogen-bond capacity [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.84 (Hit2Lead) to 3.08 (ChemDiv); tPSA = 61.7–100.75 Ų |
| Comparator Or Baseline | Melatonin: LogP ≈ 1.15–1.65; tPSA ≈ 54 Ų |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.9; ΔtPSA ≈ +7.7 to +46.8 Ų |
| Conditions | Computed physicochemical properties (Hit2Lead/ChemDiv databases vs. published melatonin data) |
Why This Matters
Higher LogP predicts improved passive membrane permeability relative to melatonin, which is relevant for users selecting compounds for CNS-targeted screening campaigns or for assays requiring intracellular target engagement.
- [1] PubChem. Melatonin – Compound Summary (LogP, tPSA). National Center for Biotechnology Information. View Source
